N-(1-Methylcyclopentyl)thietan-3-amine
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Overview
Description
N-(1-Methylcyclopentyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylcyclopentyl)thietan-3-amine can be achieved through several methods. One common approach involves the alkylation of thietan-3-amine with 1-methylcyclopentyl halides under basic conditions. This reaction typically requires a solvent such as chloroform or dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylcyclopentyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thietanes.
Scientific Research Applications
N-(1-Methylcyclopentyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-Methylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog without the 1-methylcyclopentyl group.
Thietane derivatives: Compounds with different substituents on the thietane ring.
Uniqueness
N-(1-Methylcyclopentyl)thietan-3-amine is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H17NS |
---|---|
Molecular Weight |
171.31 g/mol |
IUPAC Name |
N-(1-methylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C9H17NS/c1-9(4-2-3-5-9)10-8-6-11-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
ZAQZLBNTLNGNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)NC2CSC2 |
Origin of Product |
United States |
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